4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 865650-78-8
VCID: VC3067590
InChI: InChI=1S/C9H8ClN3/c10-6-8-5-9(13-12-8)7-1-3-11-4-2-7/h1-5H,6H2,(H,12,13)
SMILES: C1=CN=CC=C1C2=NNC(=C2)CCl
Molecular Formula: C9H8ClN3
Molecular Weight: 193.63 g/mol

4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine

CAS No.: 865650-78-8

Cat. No.: VC3067590

Molecular Formula: C9H8ClN3

Molecular Weight: 193.63 g/mol

* For research use only. Not for human or veterinary use.

4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine - 865650-78-8

Specification

CAS No. 865650-78-8
Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
IUPAC Name 4-[5-(chloromethyl)-1H-pyrazol-3-yl]pyridine
Standard InChI InChI=1S/C9H8ClN3/c10-6-8-5-9(13-12-8)7-1-3-11-4-2-7/h1-5H,6H2,(H,12,13)
Standard InChI Key MYXGSDLZBNENKB-UHFFFAOYSA-N
SMILES C1=CN=CC=C1C2=NNC(=C2)CCl
Canonical SMILES C1=CN=CC=C1C2=NNC(=C2)CCl

Introduction

Structural Characteristics and Properties

Molecular Structure

4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine consists of a pyridine ring connected to a pyrazole ring at the 3-position of the pyrazole. The chloromethyl group is attached at the 5-position of the pyrazole ring. This arrangement creates a molecule with multiple reactive sites and specific electronic properties that distinguish it from other pyrazole-pyridine derivatives.

The compound differs structurally from related molecules such as 3-(3-chloro-1H-pyrazol-1-yl)pyridine, which features a different connection pattern between the heterocyclic rings and placement of the chlorine atom directly on the pyrazole ring rather than on a methyl group .

Comparative Structural Analysis

Table 1 below compares the structural features of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine with related compounds to highlight key differences:

CompoundPyrazole ConnectionChlorine PositionRing LinkageAdditional Features
4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine3-positionChloromethyl at 5-positionPyridine at 4-position to pyrazoleFree N-H on pyrazole
3-(3-chloro-1H-pyrazol-1-yl)pyridine1-positionDirect at 3-positionPyridine at 3-position to pyrazoleNo methylene linker for chlorine
3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine5-positionChloromethyl on pyridinePyridine at 2-position to pyrazoleIsopropyl group at N1 of pyrazole

Predicted Physical and Chemical Properties

Based on its structure, 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is expected to exhibit the following properties:

  • Physical state: Likely a crystalline solid at room temperature

  • Solubility: Moderate solubility in polar organic solvents such as DMF, acetonitrile, and alcohols

  • Reactivity: The chloromethyl group serves as an electrophilic center for nucleophilic substitution reactions

  • Basicity: The pyridine nitrogen acts as a weak base, while the pyrazole N-H can participate in hydrogen bonding

Synthetic StepReagentsSolventTemperatureDurationNotes
Pyrazole FormationHydrazine derivative, Dialkyl maleateAcetonitrile60-80°C2-4 hoursSimilar to the first step in synthesis of 3-(3-chloro-1H-pyrazol-1-yl)pyridine
ChlorinationPhosphoryl chlorideAcetonitrile60°C2 hoursPhosphoryl chloride preferred over phosphorus pentachloride
OxidationManganese(IV) oxideAcetonitrile60°CVariableEssential for establishing aromaticity in the pyrazole ring
Chloromethyl FunctionalizationBase (K₂CO₃), Chloromethylating agentDMF50-70°C2 hoursSimilar conditions to those used for related compounds

Cross-Coupling Approach

An alternative synthetic strategy could involve the connection of pre-formed pyridine and pyrazole units through cross-coupling reactions:

  • Preparation of a 4-metallated pyridine derivative

  • Synthesis of a 3-halogenated 5-(chloromethyl)-1H-pyrazole

  • Palladium-catalyzed cross-coupling to form the pyridine-pyrazole bond

This approach offers more control over substitution patterns but requires the synthesis of more complex starting materials.

Analytical Characterization

Spectroscopic Analysis

Table 3 presents the expected spectroscopic data for 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine based on structurally similar compounds:

Spectroscopic MethodExpected SignalAssignmentReference Data from Similar Compounds
¹H NMRδ 8.7-8.8 ppm (doublet)Pyridine H-2, H-6Similar to signals at δ 8.77 ppm in related compounds
¹H NMRδ 7.4-7.6 ppm (doublet)Pyridine H-3, H-5Comparable to signals at δ 7.44 ppm in similar structures
¹H NMRδ 6.3-6.5 ppm (singlet)Pyrazole H-4Based on pyrazole proton at δ 6.37 ppm in similar compounds
¹H NMRδ 4.6-5.1 ppm (singlet)-CH₂Cl groupSimilar to methylene signals at δ 5.10-5.14 ppm in related structures
¹H NMRδ 12.0-13.0 ppm (broad)Pyrazole N-HComparable to N-H signals in similar pyrazole structures

Purification and Analysis Methods

The purification and characterization of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine would likely involve:

  • Column chromatography using silica gel with ethyl acetate/hexanes as eluent, similar to methods used for related compounds

  • Recrystallization from appropriate solvent systems

  • HPLC analysis using reverse-phase conditions

  • Mass spectrometry to confirm molecular structure

Starting MaterialReaction PartnerConditionsYieldProduct TypeReference
3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine2,6-dihydroxybenzaldehydeK₂CO₃, DMF, 50°C, 2h88%Benzyl ether
3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine2,6-dihydroxybenzaldehydeCs₂CO₃, DMF, rt, overnight37%Benzyl ether
3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine5-hydroxy-2-methoxyisonicotinaldehydeK₂CO₃, DMF, 70°C, 2h65%Pyridine-pyridine linked compound

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